molecular formula C14H29IN2 B12519510 1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 654077-64-2

1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B12519510
CAS No.: 654077-64-2
M. Wt: 352.30 g/mol
InChI Key: ULAPQNAIZDIOIS-UHFFFAOYSA-N
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Description

1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.

Preparation Methods

The synthesis of 1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:

Scientific Research Applications

1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is primarily based on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions can influence the solubility, stability, and reactivity of other molecules in the system .

Comparison with Similar Compounds

1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium-based ionic liquids, such as:

These comparisons highlight the unique properties of this compound, such as its specific solubility and interaction characteristics, making it suitable for specialized applications.

Properties

CAS No.

654077-64-2

Molecular Formula

C14H29IN2

Molecular Weight

352.30 g/mol

IUPAC Name

1-decyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C14H28N2.HI/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H

InChI Key

ULAPQNAIZDIOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH+]1CN(C=C1)C.[I-]

Origin of Product

United States

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